
2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a methoxy group on the phenyl ring and two methylthio groups on the propenone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 2-methyl-3,3-bis(methylthio)propanal in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and methylthio groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as apoptosis, proliferation, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:
1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one: Another chalcone derivative with a methoxy group but different substitution patterns.
Uniqueness
The presence of the methylthio groups in 2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylthio)- imparts unique chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other chalcone derivatives.
Propriétés
Numéro CAS |
61541-61-5 |
|---|---|
Formule moléculaire |
C13H16O2S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-methyl-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H16O2S2/c1-9(13(16-3)17-4)12(14)10-5-7-11(15-2)8-6-10/h5-8H,1-4H3 |
Clé InChI |
AYWJNSZANKPMFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(SC)SC)C(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



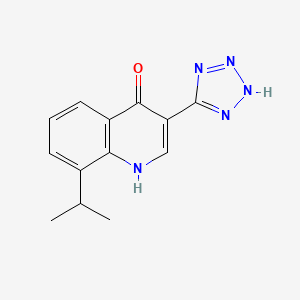
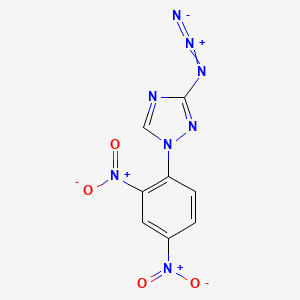

![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
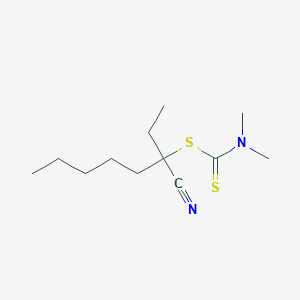
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

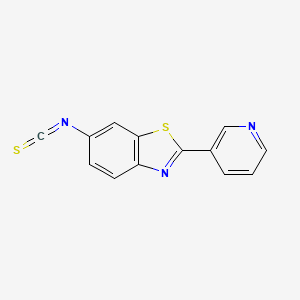
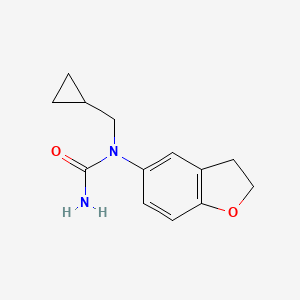
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)
![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
